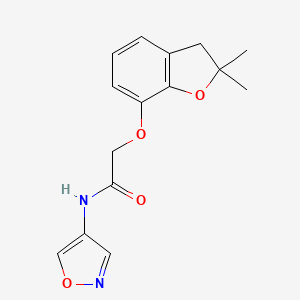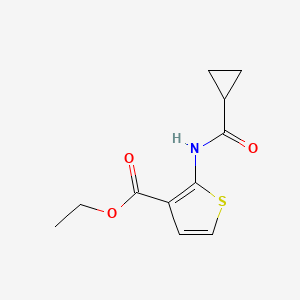
Ethyl 2-(cyclopropanecarboxamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene involves a five-membered ring made up of one sulfur atom and four carbon atoms . The exact structure would depend on the specific substitutions on the thiophene ring.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, 2-aminothiophenes can be converted into various compounds through subsequent diazotization and desamination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, Ethyl 2-thiophenecarboxylate has a refractive index of 1.526, a boiling point of 218 °C, and a density of 1.162 g/mL at 25 °C .Scientific Research Applications
Antimicrobial and Antioxidant Studies
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and shown to possess notable antimicrobial and antioxidant activities. Some specific compounds within this group demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
Anti-Rheumatic Potential
Research on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [THBTD] and its metal complexes has revealed significant antioxidant, analgesic, and anti-rheumatic effects. These findings were particularly notable in an in vivo collagen-adjuvant arthritis model in rats (Sherif & Hosny, 2014).
Gewald Reaction in Aqueous Conditions
A study on the Gewald reaction, which is a chemical reaction involving thiophenes, showed that a four-component process in the presence of water and triethylamine leads to efficient formation of 2-amino-3-carboxamide derivatives of thiophene. This offers a straightforward method for synthesizing these compounds (Abaee & Cheraghi, 2013).
Antibacterial and Antifungal Activity
Certain novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino) derivatives of cycloalkylthiophene showed effective antibacterial activity against a range of pathogenic strains and antifungal activity against Candida albicans (Altundas et al., 2010).
Local Anesthetic and Antiarrhythmic Agents
A series of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates synthesized as carticaine analogues showed promising local anesthetic and antiarrhythmic activity. Some compounds demonstrated potency via blocking Na+ or Ca+2 channels (Al-Obaid et al., 1998).
Polymer Chemistry Applications
Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been used in polymer chemistry. It was oligomerized using horseradish peroxidase as a catalyst, demonstrating applications in cross-linked polymer formation (Pang et al., 2003).
Mechanism of Action
Target of Action
Ethyl 2-(cyclopropanecarboxamido)thiophene-3-carboxylate is a thiophene derivative. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways to exert their effects .
Result of Action
Thiophene derivatives are known to exert a variety of biological effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-2-15-11(14)8-5-6-16-10(8)12-9(13)7-3-4-7/h5-7H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQVGTYYOXPUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
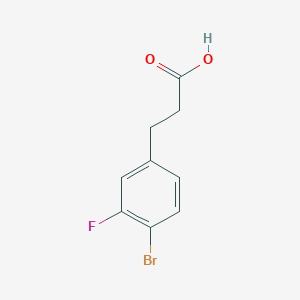
![(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2820544.png)

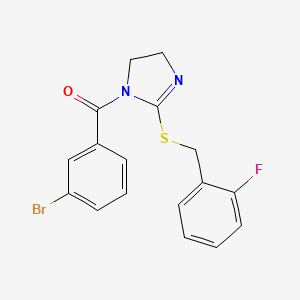

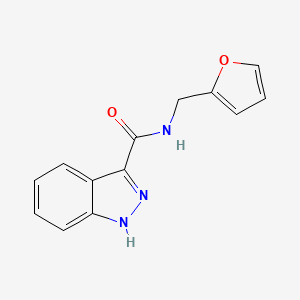
![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)
![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)
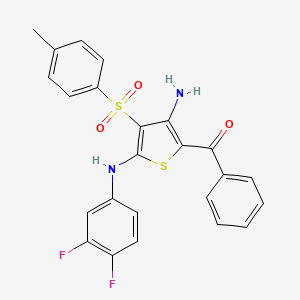


![tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2820563.png)
